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1-Acenaphthenone, 5-amino-

Cat. No.: B14480945
CAS No.: 69019-56-3
M. Wt: 183.21 g/mol
InChI Key: AEYKUOYHMOHHEE-UHFFFAOYSA-N
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Description

Contextualizing Acenaphthene (B1664957) Derivatives in Advanced Chemical Research

Acenaphthene, a tricyclic aromatic hydrocarbon, serves as a fundamental building block for a wide array of derivatives. These compounds are at the forefront of advanced chemical research, with applications spanning materials science, pharmaceuticals, and organic synthesis. mdpi.com Researchers have successfully synthesized novel acenaphthene derivatives that exhibit potent antitumor activities, highlighting their potential in medicinal chemistry. mdpi.com The unique electronic and structural properties of the acenaphthene core allow for the development of specialized materials, including electrically conductive polymers and fluorescent dyes. wikipedia.orgclausiuspress.com The ability to introduce various functional groups onto the acenaphthene skeleton through regioselective reactions further expands the scope of their application, making them a subject of continuous investigation. acs.org

Significance of 1-Acenaphthenone (B129850), 5-amino- within Polycyclic Aromatic Hydrocarbon Chemistry

1-Acenaphthenone, 5-amino-, as a derivative of acenaphthene, holds a specific and important place within the broader field of polycyclic aromatic hydrocarbon chemistry. ontosight.ai PAHs are a class of organic compounds composed of multiple fused aromatic rings and are often the subject of environmental and toxicological studies due to their formation during incomplete combustion of organic matter. wikipedia.orgmdpi.com 1-Acenaphthenone, 5-amino- is significant as it serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai Its structure, which combines a polycyclic aromatic system with a ketone and an amino group, provides multiple reactive sites for further chemical modifications. ontosight.ai This makes it a valuable precursor for creating a variety of dyes, pigments, and potentially new pharmaceutical agents. ontosight.ai The study of such substituted PAHs is crucial for understanding structure-activity relationships and for the development of new functional materials.

Historical Development and Evolution of Acenaphthenone Chemistry

The chemistry of acenaphthene and its derivatives has evolved significantly since its discovery in coal tar. nih.gov Early research focused on the isolation and basic characterization of these compounds. Over time, the development of more sophisticated synthetic and analytical techniques allowed for a deeper understanding of their reactivity and potential applications. The exploration of acenaphthenone chemistry, a subset of acenaphthene chemistry, has been driven by the desire to create new molecules with specific electronic and biological properties. Key historical developments include the elucidation of reaction mechanisms for substitutions and cyclizations involving the acenaphthene core. oup.combeilstein-journals.org The ongoing development of green chemistry principles is also influencing the synthetic routes to acenaphthenone derivatives, with a focus on more environmentally benign catalysts and solvents. mdpi.com

Scope and Academic Research Objectives

Current academic research on 1-Acenaphthenone, 5-amino- and related compounds is focused on several key objectives. A primary goal is the development of efficient and scalable synthesis methods. ontosight.ai This includes optimizing reaction conditions to improve yields and reduce costs, making these compounds more accessible for further research and potential industrial applications. clausiuspress.com Another major research direction is the exploration of the compound's potential as a building block for novel materials with tailored optical and electronic properties. ontosight.ai Furthermore, there is continued interest in investigating the biological activities of derivatives synthesized from 1-Acenaphthenone, 5-amino-, with the aim of discovering new therapeutic agents. mdpi.comontosight.ai The overarching scope is to expand the fundamental understanding of the structure-property relationships in this class of polycyclic aromatic compounds to unlock their full potential. osti.gov

Compound Data

Below are interactive tables detailing the properties of 1-Acenaphthenone, 5-amino- and related compounds mentioned in this article.

Table 1: Properties of 1-Acenaphthenone, 5-amino-

PropertyValueSource
Molecular FormulaC12H9NO ontosight.ai
Molecular Weight183.21 g/mol ontosight.ai
AppearanceYellow crystalline solid ontosight.ai
Melting Point137-140°C ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B14480945 1-Acenaphthenone, 5-amino- CAS No. 69019-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69019-56-3

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

5-amino-2H-acenaphthylen-1-one

InChI

InChI=1S/C12H9NO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6,13H2

InChI Key

AEYKUOYHMOHHEE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(=C(C=C2)N)C=CC=C3C1=O

Origin of Product

United States

Synthetic Methodologies for 1 Acenaphthenone, 5 Amino

Strategic Approaches to the Acenaphthenone Core with Amino Functionality

The introduction of both a ketone at the C1 position and an amino group at the C5 position of the acenaphthene (B1664957) skeleton requires careful strategic planning to manage regioselectivity and functional group compatibility. The two main strategies involve either modifying acenaphthene and its derivatives or building the tricyclic system with the required functionalities incorporated from the start.

Starting from the readily available hydrocarbon acenaphthene, this approach relies on a sequence of reactions to introduce the necessary carbonyl and amino groups onto the aromatic and aliphatic parts of the molecule.

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. This sequence is well-established for the acenaphthene system.

The synthesis begins with the electrophilic nitration of acenaphthene. Depending on the reaction conditions, nitration can yield a mixture of isomers, but 5-nitroacenaphthene (B50719) is a major product. rsc.org The subsequent step involves the oxidation of the benzylic methylene (B1212753) group of 5-nitroacenaphthene. Research has shown that oxidation of 5-nitroacenaphthene using chromium trioxide in acetic acid produces a mixture of 1-oxo-5-nitroacenaphthene and 2-oxo-5-nitroacenaphthene. universiteitleiden.nl The desired 1-oxo isomer, 5-nitro-1-acenaphthenone, can be isolated from this mixture.

The final step is the selective reduction of the nitro group to an amine. This transformation can be accomplished using various reducing agents. Studies on the metabolism of 5-nitroacenaphthene have observed the reduction of 1-oxo-5-nitroacenaphthene to 1-oxo-5-aminoacenaphthene (5-amino-1-acenaphthenone). nih.gov Standard laboratory procedures, such as catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals like tin or iron in acidic media, are typically effective for this type of transformation. prepchem.com

Table 1: Nitration-Oxidation-Reduction Pathway

Step Precursor Reagents & Conditions Product Key Findings Reference
1. Nitration Acenaphthene Nitric acid, various solvents 5-Nitroacenaphthene A common method for functionalizing the C5 position. rsc.org rsc.org
2. Oxidation 5-Nitroacenaphthene Chromium trioxide (CrO₃), Acetic acid 1-Oxo-5-nitroacenaphthene Yields a mixture of 1-oxo and 2-oxo isomers. universiteitleiden.nl universiteitleiden.nl
3. Reduction 1-Oxo-5-nitroacenaphthene e.g., Catalytic hydrogenation (H₂/Pd-C), Sn/HCl 5-Amino-1-acenaphthenone The nitro group is reduced to an amine, yielding the final product. nih.gov nih.gov

This strategy prioritizes the formation of the acenaphthenone core first, followed by the introduction of the amino group. The direct oxidation of acenaphthene's benzylic position is a key transformation.

Acenaphthene can be oxidized to 1-acenaphthenone (B129850) using various methods. For instance, oxidation with N-bromosuccinimide (NBS) in a polar solvent like dimethyl sulfoxide (B87167) (DMSO) can convert 1-acenaphthenones to acenaphthenequinones, but milder conditions or different reagents can target the mono-ketone. researchgate.net Bacterial oxidation has also been shown to convert acenaphthene to 1-acenaphthenol (B129857) and subsequently to 1-acenaphthenone. acs.org

Once 1-acenaphthenone is formed, the subsequent steps would mirror the latter stages of the previous method: nitration at the C5 position to yield 5-nitro-1-acenaphthenone, followed by reduction to 5-amino-1-acenaphthenone. The nitration of acenaphthenone-derived structures has been reported, indicating the viability of this approach. rsc.org

An alternative to nitration is the halogenation of the aromatic ring, which provides a handle for further functionalization. Bromination is a typical choice for this purpose.

The synthesis commences with the bromination of acenaphthene, which selectively occurs at the C5 position to yield 5-bromoacenaphthene (B1265734). sid.irumanitoba.ca This intermediate can then be oxidized to introduce the carbonyl group. The oxidation of 5-bromoacenaphthene with reagents like sodium dichromate in acetic acid has been shown to produce 5-bromoacenaphthylene-1,2-dione. chemicalbook.com Selective reduction of the dione (B5365651) could potentially yield 5-bromo-1-acenaphthenone.

The final and most challenging step in this sequence is the conversion of the bromo group to an amino group. While direct nucleophilic substitution is difficult on an unactivated aryl halide, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for this transformation. This would involve reacting 5-bromo-1-acenaphthenone with an ammonia (B1221849) equivalent in the presence of a palladium or copper catalyst. Although direct amination of quinoquinoline analogs of acenaphthene has proven difficult under certain conditions beilstein-journals.org, catalyzed cross-coupling reactions on the brominated acenaphthenone core remain a theoretically sound and synthetically plausible route.

Table 2: Halogenation-Based Pathway

Step Precursor Reagents & Conditions Product Key Findings Reference
1. Bromination Acenaphthene N-Bromosuccinimide (NBS), DMF 5-Bromoacenaphthene A standard method for introducing a halogen at the C5 position. sid.ir sid.ir
2. Oxidation 5-Bromoacenaphthene Sodium dichromate (Na₂Cr₂O₇), Acetic acid 5-Bromoacenaphthylene-1,2-dione Oxidation of the benzylic positions occurs to form the dione. chemicalbook.com chemicalbook.com
3. Amination (Proposed) 5-Bromo-1-acenaphthenone Ammonia source, Pd or Cu catalyst (e.g., Buchwald-Hartwig amination) 5-Amino-1-acenaphthenone A plausible modern synthetic route to convert the aryl bromide to an amine.

Instead of modifying a pre-formed acenaphthene molecule, this approach builds the tricyclic acenaphthenone structure from a suitably substituted naphthalene (B1677914) precursor. This strategy often employs an intramolecular cyclization as the key ring-forming step.

The quintessential method for forming the five-membered ketone ring of the acenaphthenone system is the intramolecular Friedel-Crafts acylation of a naphthaleneacetic acid derivative. nrochemistry.commasterorganicchemistry.com

For the synthesis of 5-amino-1-acenaphthenone, the logical starting material would be 4-amino-1-naphthaleneacetic acid or a protected derivative. The amino group is strongly activating but also basic, which can interfere with the Lewis acid catalyst (e.g., AlCl₃) or Brønsted acid (e.g., polyphosphoric acid) required for the Friedel-Crafts reaction. jkchemical.com Therefore, the amino group is typically protected, for example as an acetamide (B32628) (N-acetyl group), prior to the cyclization step.

The synthetic sequence would begin with a 4-aminonaphthalene derivative. This would be followed by the introduction of an acetic acid moiety at the C1 position, for example, via the reaction of naphthalene with chloroacetic acid. stackexchange.com After protection of the amino group, the resulting N-acetyl-4-amino-1-naphthaleneacetic acid is treated with a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, which catalyzes the intramolecular acylation to close the five-membered ring, forming N-(1-oxo-1,2-dihydroacenaphthylen-5-yl)acetamide. The final step is the deprotection of the acetyl group under acidic or basic conditions to liberate the free amine and yield the target compound, 5-amino-1-acenaphthenone.

Construction of the Acenaphthenone Scaffold with Integrated Amino Group

Ring-Closure Reactions and Cyclization Strategies

The synthesis of the acenaphthenone core, a precursor to 5-amino-1-acenaphthenone, often involves intramolecular cyclization reactions. One of the foundational methods for creating the five-membered ring of the acenaphthene system is through the reduction of α-diimines derived from acenaphthoquinone, followed by a ring-closing reaction.

A general method involves the reduction of bis(imino)acenaphthene (BIAN) ligands with a mixture of lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃) to produce 1,2-diaminoacenaphthenes. acs.org These diamines can then undergo a ring-closing reaction with reagents like triethyl orthoformate in an acidic medium to form the corresponding imidazolinium salts, which are precursors to N-heterocyclic carbenes. acs.org This strategy highlights the formation of the heterocyclic ring fused to the acenaphthene skeleton.

Another approach involves the cyclocondensation of acenaphthenequinone (B41937) with various reagents. For instance, its reaction with 3,4-dehydro-DL-proline results in a product where the pyrroline (B1223166) ring is converted to an N-substituted pyrrole. mdpi.com Similarly, condensation with 2,3-dimethylquinoxaline-1,4-dioxide yields phenazine (B1670421) dioxide. mdpi.com These reactions demonstrate the versatility of acenaphthenequinone in forming fused heterocyclic systems, which can be precursors or analogues to the target compound.

The formation of spiro-heterocyclic systems from acenaphthenequinone through 1,3-dipolar cycloaddition reactions is also a well-established cyclization strategy. researchgate.netresearchgate.net These reactions often involve the in-situ generation of an azomethine ylide from acenaphthenequinone and an amino acid, which then reacts with a dipolarophile. researchgate.netnih.gov While not directly yielding 5-amino-1-acenaphthenone, these methods showcase the construction of complex polycyclic systems based on the acenaphthene framework.

Multi-component Reactions for Direct Amino-Acenaphthenone Formation

Multi-component reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. ijisrt.comnih.govfrontiersin.orgresearchgate.net For the synthesis of acenaphthene-based compounds, MCRs offer a streamlined approach to generate structural diversity.

One notable MCR is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from acenaphthenequinone and an amino acid, with various dipolarophiles. researchgate.netresearchgate.net This three-component reaction allows for the stereoselective synthesis of complex spiro[acenaphthylene-pyrrolidine] derivatives. researchgate.net For instance, the reaction of acenaphthenequinone, an amino acid, and a β-nitrostyrene derivative can lead to the formation of four contiguous stereogenic centers with high selectivity. researchgate.net

While direct multi-component synthesis of 5-amino-1-acenaphthenone is not extensively documented, the principles of MCRs are applied to the synthesis of related acenaphthene derivatives. For example, a one-pot, three-component synthesis of spiro[acenaphthylene-diindenopyridine]triones has been developed, showcasing the power of MCRs in constructing complex acenaphthene-based architectures. researchgate.net The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) has been utilized to synthesize imidazo[1,2-a]pyridine-based inhibitors from an aminopyridine, an aldehyde, and an isocyanide. frontiersin.org This highlights the potential for developing a direct MCR for 5-amino-1-acenaphthenone by carefully selecting the appropriate starting materials.

Advanced Synthetic Protocols and Green Chemistry Principles in 1-Acenaphthenone, 5-amino- Synthesis

Modern synthetic chemistry emphasizes the use of advanced protocols and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Catalytic Approaches in Aminoacenaphthenone Synthesis

Catalysis plays a crucial role in the synthesis of acenaphthene derivatives, including those with amino functionalities. N-heterocyclic carbene (NHC) ligands derived from acenaphthene have been extensively used in transition metal catalysis. mdpi.com The synthesis of these ligands often starts from acenaphthoquinone. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed using acenaphthene-based NHC-palladium complexes. mdpi.com These catalysts have also been effective in aminocarbonylation reactions. mdpi.com Ruthenium complexes with acenaphthene-based NHC ligands are highly active in ring-closing metathesis (RCM) reactions. mdpi.com

A notable green chemistry approach involves the use of hypervalent iodine(III) as a metal-free catalyst for the synthesis of 5-amino-substituted 1,2,4-thiadiazoles through intramolecular cyclization. mdpi.comsemanticscholar.org This method is characterized by short reaction times and good to excellent yields at ambient temperatures. mdpi.comsemanticscholar.org Molecular iodine has also been used as a catalyst for the synthesis of 5-amino-1,2,4-thiadiazoles via oxidative N-S bond formation. mdpi.comsemanticscholar.org

Regioselectivity and Stereoselectivity in Amination and Oxidation Reactions

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of functionalized acenaphthenes. The introduction of a nitro group at the 5-position of acenaphthene, a common precursor to the 5-amino group, is a key step that dictates the final substitution pattern. thieme-connect.com Subsequent reduction of the nitro group yields the desired 5-aminoacenaphthene. prepchem.com

The stereoselective synthesis of acenaphthene derivatives is often achieved through cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides generated from acenaphthenequinone and an amino acid with β-nitrostyrenes can be highly stereoselective, leading to the formation of specific diastereomers. nih.gov The regioselectivity of this reaction is governed by the stability of the transition states. nih.gov

Baker's yeast-mediated reduction of 5-substituted-acenaphthylene-1,2-diones provides a green and stereoselective method to obtain chiral trans-5-substituted-acenaphthene-1,2-diols with high enantiomeric excess. colab.ws The absolute configuration of the products can be determined using techniques like exciton-coupled circular dichroism. colab.ws

Modern Methodologies for Amine Group Introduction and Modification

The primary method for introducing the amino group at the 5-position is through the reduction of 5-nitroacenaphthene. prepchem.com This reduction can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C). prepchem.com

Once the amino group is in place, it can be further modified. For example, acylation of 4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine with acyl chlorides in the presence of a base like ethyldiisopropylamine yields the corresponding amides. nih.gov Reductive amination is another modern technique used to introduce an amino group. For instance, 1-(acenaphthen-5-yl)pent-4-en-1-one can be converted to the corresponding amine via reductive amination using sodium cyanoborohydride and ammonium (B1175870) acetate. asianpubs.org

A cobalt-catalyzed aza-Barbier reaction of dehydroglycines with unactivated alkyl halides has been reported for the enantioselective synthesis of α-amino esters, showcasing a modern approach to forming C-C bonds adjacent to a nitrogen atom. nih.gov While not directly applied to 5-amino-1-acenaphthenone, this methodology represents the forefront of amine group functionalization.

Purity and Yield Optimization in 1-Acenaphthenone, 5-amino- Synthetic Routes

Optimizing purity and yield is a critical aspect of any synthetic route. This often involves careful selection of reagents, reaction conditions, and purification methods.

In the synthesis of 5-aminoacenaphthene, the starting 5-nitroacenaphthene may contain the 3-nitro isomer as an impurity. prepchem.com Purification is often necessary to obtain the desired isomer. Recrystallization is a common technique to improve the purity of the final product. prepchem.com Decolorization with activated charcoal can also be employed to remove colored impurities. prepchem.com

The choice of solvent can also significantly impact the yield and purity. In some cases, solvent-free conditions or the use of green solvents like water or ethanol (B145695) can lead to improved outcomes. mdpi.comnih.gov The optimization process often involves a systematic screening of reaction parameters such as temperature, reaction time, and catalyst loading. gyrosproteintechnologies.com

Derivatization and Reaction Pathways of 1 Acenaphthenone, 5 Amino

Electrophilic Aromatic Substitution Reactions on the 1-Acenaphthenone (B129850), 5-amino- Framework

The acenaphthene (B1664957) core of 1-Acenaphthenone, 5-amino- is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is influenced by the directing effects of the existing substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. Conversely, the carbonyl group is a deactivating group, directing electrophiles to the meta position. The interplay of these directing effects determines the final substitution pattern.

Computational and theoretical studies on substituted benzenes provide insights into the directing effects of amino and nitro groups, which can be analogous to the amino and carbonyl functionalities in 1-Acenaphthenone, 5-amino-. The amino group enriches the ortho and para positions with electron density through resonance, making them more susceptible to electrophilic attack. rsc.org The kinetic energy of electrons in the aromatic basins and their exchange-correlation energies are key descriptors in rationalizing these substituent effects. nih.gov While specific studies on the electrophilic substitution of 1-Acenaphthenone, 5-amino- are not extensively detailed in the provided context, the general principles of EAS on substituted aromatic systems are well-established. acs.org For instance, acetylation of monosubstituted acenaphthenes demonstrates that the position of substitution is dictated by the nature of the existing substituent. acs.org

Nucleophilic Reactions Involving the Amino Group of 1-Acenaphthenone, 5-amino-

The primary amino group at the 5-position is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. The nucleophilicity of amino acids and peptides has been extensively studied, providing a basis for understanding the reactivity of the amino group in 1-Acenaphthenone, 5-amino-. researchgate.net The reactivity of this group is central to many of the derivatization strategies for this compound. sdu.dknih.govnih.gov

The amino group of 1-Acenaphthenone, 5-amino- readily participates in amidation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This classic transformation is a fundamental method for introducing acyl groups. nih.gov Furthermore, the amino group can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov The formation of imines is a reversible reaction that often requires the removal of water to drive the equilibrium towards the product. nih.gov Imines are versatile intermediates that can be further reduced to secondary amines or participate in various cycloaddition and multicomponent reactions. nih.govfigshare.com

ReactantProduct TypeReaction Conditions
Acid ChlorideAmideBase (e.g., pyridine, triethylamine)
Aldehyde/KetoneImine (Schiff Base)Acid or base catalysis, often with dehydration

This table provides a general overview of amidation and imine formation reactions.

The primary aromatic amino group can be converted to a diazonium salt through reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. nih.gov This diazotization reaction yields a highly versatile intermediate, the 5-diazo-1-acenaphthenone cation. Diazonium salts are valuable synthetic intermediates that can undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and Schiemann reactions for the introduction of fluorine. They are also key components in azo coupling reactions, where they react with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. nih.gov This reaction is a cornerstone of the dye and pigment industry.

ReactionReagent(s)Product
DiazotizationNaNO₂, HCl (aq), 0-5 °C5-Diazo-1-acenaphthenone chloride
SandmeyerCuCl/HCl5-Chloro-1-acenaphthenone
SandmeyerCuBr/HBr5-Bromo-1-acenaphthenone
SandmeyerCuCN/KCN5-Cyano-1-acenaphthenone
Azo CouplingPhenol5-(4-hydroxyphenylazo)-1-acenaphthenone

This table illustrates the synthetic utility of diazotization and subsequent coupling reactions.

The amino group of 1-Acenaphthenone, 5-amino- serves as a key nucleophile in the construction of fused heterocyclic rings. These annulation reactions often involve bifunctional electrophiles that react with both the amino group and an adjacent position on the acenaphthene ring, leading to the formation of new five- or six-membered rings. Such strategies are pivotal in the synthesis of complex polycyclic aromatic and heterocyclic systems. researchgate.net For example, reaction with α,β-unsaturated ketones can lead to the formation of fused quinoline-type structures through a Michael addition followed by intramolecular cyclization and aromatization. Similarly, reactions with 1,3-dicarbonyl compounds can yield fused pyridinone rings.

Carbonyl Group Reactivity and Transformations in 1-Acenaphthenone, 5-amino-

The carbonyl group at the 1-position is an electrophilic center that undergoes a variety of nucleophilic addition and condensation reactions. Its reactivity is a cornerstone for modifying the five-membered ring of the acenaphthene core.

The carbonyl group of 1-Acenaphthenone, 5-amino- can undergo condensation reactions with active methylene (B1212753) compounds in the presence of a base, a classic example being the Knoevenagel condensation. nih.gov For instance, reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield dicyanomethylene or cyanocarboethoxy-methylene derivatives, respectively. These reactions expand the conjugated system of the molecule and are useful for the synthesis of dyes and functional materials. Condensation with aromatic diamines can lead to the formation of fused diazepine (B8756704) or quinoxaline (B1680401) ring systems, depending on the diamine used. researchgate.net For example, reaction with o-phenylenediamine (B120857) can yield an acenaphtho[1,2-b]quinoxaline (B1266190) derivative.

ReagentProduct Type
Malononitrile1-(Dicyanomethylene)-5-amino-acenaphthene
Ethyl Cyanoacetate1-(Cyanocarboethoxymethylene)-5-amino-acenaphthene
o-PhenylenediamineAcenaphtho[1,2-b]quinoxalin-x-amine

This table showcases examples of condensation reactions involving the carbonyl group.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds such as aldehydes and ketones. wikipedia.orglumenlearning.comnih.gov The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent, which is typically prepared by the deprotonation of a phosphonium (B103445) salt. libretexts.org The driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. lumenlearning.com

In the context of 1-Acenaphthenone, 5-amino-, the ketone at the C-1 position is a suitable substrate for olefination via the Wittig reaction. This reaction would convert the carbonyl group into an exocyclic double bond, yielding 1-alkylidene-5-amino-acenaphthene derivatives. For instance, the reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would introduce a methylene group, forming 1-methylene-5-amino-acenaphthene. libretexts.org While specific literature detailing the Wittig reaction on 1-Acenaphthenone, 5-amino- is not abundant, the reaction's general applicability to ketones is well-established. wikipedia.org Studies on the related acenaphthenequinone (B41937) scaffold have shown that reaction with methylene-phosphorane can yield a methyleneacenaphthenone, demonstrating the feasibility of this transformation on the acenaphthene core. nih.gov

The reactivity and stereochemical outcome of the Wittig reaction can be tuned by the nature of the ylide. nih.gov Stabilized ylides (containing an electron-withdrawing group) are less reactive and tend to produce (E)-alkenes, whereas non-stabilized ylides (containing alkyl or aryl groups) are more reactive and typically favor the formation of (Z)-alkenes. libretexts.org The presence of the 5-amino group, an electron-donating group, may influence the reactivity of the carbonyl group but is not expected to inhibit the reaction. However, under strongly basic conditions sometimes used for ylide generation, the amino group might require protection.

Table 1: Examples of Potential Wittig Reactions with 1-Acenaphthenone, 5-amino-

Wittig Reagent (Ylide)Corresponding Alkyl Halide PrecursorProduct
Methylenetriphenylphosphorane (Ph₃P=CH₂)Methyltriphenylphosphonium bromide1-Methylene-5-amino-acenaphthene
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)Ethyltriphenylphosphonium iodide1-Ethylidene-5-amino-acenaphthene
Benzylidenetriphenylphosphorane (Ph₃P=CHPh)Benzyltriphenylphosphonium chloride1-Benzylidene-5-amino-acenaphthene

Reduction and Oxidation Reactions of the Ketone

The carbonyl group of 1-Acenaphthenone, 5-amino- is susceptible to both reduction and oxidation, leading to a variety of functionalized derivatives.

Reduction Reactions

The ketone can be reduced to either a secondary alcohol or completely deoxygenated to a methylene group, depending on the reagents and conditions employed. wikipedia.org

Reduction to Alcohol: The conversion of the C-1 ketone to a secondary alcohol (1-acenaphthenol, 5-amino-) can be readily achieved using common metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are effective for this transformation. wikipedia.org The reduction of a substituted 1-acenaphthenone derivative with LiAlH₄ has been documented, confirming the utility of this method on the acenaphthenone core. cdnsciencepub.com

Table 2: Products of Ketone Reduction in 1-Acenaphthenone, 5-amino-

Reagent / ReactionConditionsProductFunctional Group Transformation
Sodium Borohydride (NaBH₄)Methanol / Ethanol (B145695)1-Acenaphthenol (B129857), 5-amino-C=O → CH-OH
Lithium Aluminum Hydride (LiAlH₄)THF / Diethyl ether1-Acenaphthenol, 5-amino-C=O → CH-OH
Wolff-Kishner (H₂NNH₂, KOH)High temp. (e.g., ethylene (B1197577) glycol)5-Amino-acenaphtheneC=O → CH₂
Clemmensen (Zn(Hg), HCl)Concentrated Acid5-Amino-acenaphtheneC=O → CH₂

Oxidation Reactions

Oxidation of 1-acenaphthenone can occur at the C-2 methylene position, which is activated by the adjacent carbonyl group, or through rearrangement of the carbonyl itself.

Oxidation to Acenaphthenequinone: The most common oxidation pathway involves the conversion of the C-2 methylene group into a carbonyl, yielding 5-amino-acenaphthenequinone. Metabolic studies on the parent compound, 1-acenaphthenone, have shown that it can be oxidized to acenaphthenequinone. tandfonline.comasm.org This transformation is also observed in the metabolism of acenaphthene, which proceeds through 1-acenaphthenol and 1-acenaphthenone as intermediates. researchgate.netnih.gov Chemical oxidizing agents such as selenium dioxide (SeO₂) are commonly used for the α-oxidation of ketones to 1,2-dicarbonyl compounds.

Baeyer-Villiger Oxidation: A different oxidative pathway is the Baeyer-Villiger rearrangement, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). libretexts.org Treatment of 1-acenaphthenone, 5-amino- with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to a seven-membered lactone through the migration of the more substituted C-2 carbon. This reaction would represent a ring expansion of the five-membered cyclopentanone (B42830) ring.

Ring-Modification and Rearrangement Reactions of the Acenaphthenone Core

The rigid tricyclic structure of the acenaphthenone core can be modified through various rearrangement reactions, often leading to ring expansion or contraction. These reactions are synthetically valuable for accessing novel polycyclic frameworks.

Ring Expansion Reactions:

Tiffeneau-Demjanov Rearrangement: This is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.org The sequence would begin with the conversion of 1-acenaphthenone, 5-amino- to its corresponding cyanohydrin, followed by reduction to a β-amino alcohol. Treatment of this intermediate with nitrous acid (HNO₂) generates a diazonium salt, which then undergoes a concerted loss of N₂ and alkyl migration to yield a ring-expanded, six-membered ketone. berhamporegirlscollege.ac.in

Cyanohydrin-Mediated Rearrangement: Studies on the related acenaphthenequinone have shown that its cyanohydrin can undergo a facile base-catalyzed rearrangement to form peri ring-expanded naphthalides. nih.gov This pathway involves the cleavage of a bridgehead carbon-carbon bond and could potentially be adapted to derivatives of 1-acenaphthenone.

Beckmann Rearrangement: This reaction converts an oxime into an amide and can result in ring expansion. libretexts.org The oxime of 1-acenaphthenone, 5-amino- (formed by reaction with hydroxylamine) could be treated with an acid (e.g., sulfuric acid or PCl₅) to induce rearrangement, yielding a six-membered lactam.

Ring Opening and Cleavage:

Schmidt Reaction: Treatment of the ketone with hydrazoic acid (HN₃) under acidic conditions can induce a Schmidt rearrangement, which is mechanistically related to the Beckmann rearrangement. This reaction would also insert a nitrogen atom into the five-membered ring, forming a lactam.

Oxidative Cleavage: Strong oxidation can lead to the cleavage of the five-membered ring. For instance, the oxidation of acenaphthenequinone is a known route to 1,8-naphthalic anhydride. nih.gov A similar oxidative cleavage of the 1,2-dicarbonyl derivative of 5-amino-1-acenaphthenone could yield a substituted 1,8-naphthalic anhydride, an important precursor for dyes and fluorescent materials. wikipedia.org

Functionalization Strategies for Advanced 1-Acenaphthenone, 5-amino- Derivatives

1-Acenaphthenone, 5-amino- is a versatile scaffold for the synthesis of more complex molecules and advanced materials. Functionalization can be directed at the existing reactive sites: the 5-amino group, the C-1 ketone, and the adjacent C-2 methylene group.

Derivatization of the 5-Amino Group: The aromatic amino group is a key handle for introducing a wide range of functionalities.

Acylation and Sulfonylation: The amine can be readily converted to amides and sulfonamides by reacting it with acyl chlorides, anhydrides, or sulfonyl chlorides.

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can be replaced by a variety of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions, providing access to a broad spectrum of 5-substituted-1-acenaphthenone derivatives.

Condensation Reactions: Reaction with aldehydes or ketones can form Schiff bases (imines), which can serve as ligands or be further reduced to secondary amines.

Building Heterocycles from the Ketone and Methylene Group: The 1,2-enone-like functionality is a prime site for constructing fused heterocyclic rings.

Knoevenagel Condensation: The active methylene group at C-2 can undergo condensation with aldehydes in the presence of a base to form 2-alkylidene derivatives.

Paal-Knorr Type Syntheses: The ketone can be a building block for heterocycles. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield fused pyrazole (B372694) derivatives. Condensation with 1,2-diamines, such as o-phenylenediamine, could lead to the formation of fused diazepine systems. researchgate.net

Gewald and Hantzsch-Type Reactions: Following the strategy used for synthesizing acenaphthene-thiazole derivatives from 5-bromoacetylacenaphthene, the 1-acenaphthenone, 5-amino- core could be similarly elaborated. semanticscholar.org For instance, α-halogenation at the C-2 position followed by reaction with thiourea (B124793) or thioamides can provide access to fused thiazole (B1198619) rings.

Advanced Characterization Techniques and Spectroscopic Analysis in 1 Acenaphthenone, 5 Amino Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Acenaphthenone (B129850), 5-amino-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for 1-Acenaphthenone, 5-amino- is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of the parent compound, 1-Acenaphthenone, and the electronic effects of the amino substituent.

The ¹H NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The methylene (B1212753) protons (-CH₂-) of the five-membered ring would appear as a singlet or a pair of doublets. The aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling. The introduction of the electron-donating amino group at the C-5 position causes a predictable upfield shift (to a lower ppm value) of the signals for the protons on the aromatic ring, particularly for the protons at the ortho (C-4 and C-6) and para (C-7) positions relative to the amino group. A broad singlet, characteristic of the amino (-NH₂) protons, is also anticipated, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acenaphthenone, 5-amino-

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H₂ ~3.7 s
Aromatic H's 6.5 - 7.8 m

Note: Predicted values are based on the analysis of substituted aromatic systems. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in 1-Acenaphthenone, 5-amino- would give a distinct signal. The spectrum of the parent 1-Acenaphthenone shows a characteristic downfield signal for the carbonyl carbon (C=O) around 205 ppm. researchgate.net

The presence of the amino group at C-5 significantly influences the chemical shifts of the aromatic carbons. The C-5 carbon, directly attached to the nitrogen, is expected to be shielded and appear at a higher field (lower ppm) compared to its position in the unsubstituted ring. Other carbons in the same aromatic ring will also experience shifts. The chemical shifts of the aliphatic CH₂ carbon and the carbonyl carbon are expected to be less affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Acenaphthenone, 5-amino-

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~205
Quaternary Carbons 120 - 150
Aromatic CH 110 - 135

Note: Predicted values are based on known substituent effects on acenaphthene (B1664957) and related aromatic systems. researchgate.net

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. researchgate.net This is particularly useful for assigning the protons within the aromatic spin systems by tracing the connectivity from one proton to its neighbors.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with their directly attached carbon atoms. researchgate.net This allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This technique is crucial for assigning quaternary (non-protonated) carbons, such as the carbonyl carbon and the carbons at the ring junctions, by observing their long-range correlations to nearby protons. For instance, the methylene protons would show an HMBC correlation to the carbonyl carbon.

These advanced techniques, used in combination, allow for the complete and confident assignment of all proton and carbon signals, confirming the molecular structure of 1-Acenaphthenone, 5-amino-.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-Acenaphthenone, 5-amino- is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would be due to the carbonyl group of the ketone and the primary amino group. A strong, sharp absorption band for the C=O stretch is expected in the region of 1700-1680 cm⁻¹. The primary amine (-NH₂) group will be characterized by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. researchgate.net An N-H bending vibration is also expected around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are observed in the 1600-1450 cm⁻¹ region. vscht.czacs.org

Table 3: Characteristic IR Absorption Frequencies for 1-Acenaphthenone, 5-amino-

Functional Group Vibration Type Expected Frequency (cm⁻¹) Intensity
Primary Amine (N-H) Asymmetric & Symmetric Stretch 3500 - 3300 Medium
Aromatic C-H Stretch 3100 - 3000 Medium
Ketone (C=O) Stretch 1700 - 1680 Strong
Amine (N-H) Bend 1650 - 1580 Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 1-Acenaphthenone, 5-amino- (molecular formula C₁₂H₉NO), the calculated exact mass is 183.0684 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 183.

The fragmentation of the molecular ion would provide valuable structural clues. Common fragmentation pathways for aromatic ketones include the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment ion at m/z = 155 (M-28). The presence of the amino group could lead to the loss of hydrogen cyanide (HCN), resulting in a fragment at m/z = 156 (M-27). Further fragmentation of the acenaphthene ring system would produce a complex pattern of smaller ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, confirming the molecular formula. researchgate.netnih.gov

Table 4: Predicted Mass Spectrometry Data for 1-Acenaphthenone, 5-amino-

m/z Predicted Identity
183 [M]⁺˙ (Molecular Ion)
155 [M - CO]⁺˙
156 [M - HCN]⁺˙

X-ray Crystallography for Precise Molecular Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles.

Although a crystal structure for 1-Acenaphthenone, 5-amino- has not been identified in the surveyed literature, this technique would be indispensable for confirming its structure. An X-ray diffraction analysis would reveal the planarity of the acenaphthenone ring system and the geometry of the amino group. Furthermore, it would provide insight into the intermolecular interactions in the solid state, such as hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, which dictates the crystal packing arrangement.

Single Crystal X-ray Diffraction Studies of 1-Acenaphthenone, 5-amino- and its Derivatives

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to construct an electron density map, from which the atomic positions are determined. researchgate.net The structural data is then refined to achieve a final, highly accurate molecular structure. ijpsi.org For instance, Schiff base derivatives of 5-amino-1-acenaphthenone are expected to crystallize in common crystal systems such as monoclinic or orthorhombic. nih.govijpsi.orgeurjchem.com The analysis confirms the formation of the characteristic imine or azomethine group (C=N) and reveals the planarity or torsion angles within the molecule. nih.gov This information is fundamental for understanding the structure-property relationships of these materials.

Below is a representative table of crystallographic data that might be obtained for a derivative of 1-Acenaphthenone, 5-amino-.

ParameterRepresentative Value
Chemical FormulaC₁₉H₁₄N₂O
Formula Weight286.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.641(13)
b (Å)8.653(4)
c (Å)16.609(10)
β (°)116.34(3)
Volume (ų)1886(2)
Z4
Calculated Density (g/cm³)1.007
R-factor (%)4.53

Note: This data is representative of a typical organic Schiff base derivative and is for illustrative purposes. ijpsi.orgeurjchem.com

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net In 1-Acenaphthenone, 5-amino- and its derivatives, hydrogen bonding plays a predominant role in stabilizing the crystal lattice. nih.govsemanticscholar.org The amino group (-NH₂) serves as a hydrogen bond donor, while the keto group (C=O) acts as an acceptor, leading to the formation of N-H···O hydrogen bonds. researchgate.netrsc.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. scispace.com

In addition to classical hydrogen bonds, other weak interactions are also significant. These include:

π-π Stacking: The planar aromatic acenaphthene cores can stack on top of one another, an interaction driven by electrostatic and van der Waals forces. semanticscholar.org

C-H···π Interactions: Hydrogen atoms attached to the carbon framework can interact with the electron-rich π-systems of adjacent aromatic rings.

Electronic Spectroscopy for Photophysical Property Characterization (e.g., UV-Vis Absorption and Emission)

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is employed to investigate the photophysical properties of 1-Acenaphthenone, 5-amino-. The molecule's structure, featuring an electron-donating amino group (-NH₂) and an electron-withdrawing keto group (C=O) connected by a π-conjugated aromatic system, is characteristic of a "push-pull" or donor-π-acceptor (D-π-A) chromophore. nih.gov

The UV-Vis absorption spectrum of such compounds is typically characterized by two main types of electronic transitions:

π → π Transitions:* These high-intensity absorptions, usually occurring in the UV region, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. thermofisher.com

Intramolecular Charge Transfer (ICT) Transitions: A lower energy, often broad absorption band that extends into the visible region is characteristic of an ICT transition. nih.govmdpi.com Upon photoexcitation, electron density is shifted from the amino donor group to the keto acceptor group through the acenaphthene π-system. nih.gov

The position and intensity of these absorption bands are sensitive to the surrounding environment. This phenomenon, known as solvatochromism , refers to the shift in absorption or emission maxima upon changing the polarity of the solvent. mdpi.comnih.gov In polar solvents, the excited state, which has a larger dipole moment due to charge separation, is stabilized more than the ground state, typically leading to a red-shift (bathochromic shift) in the absorption and emission spectra. nih.gov

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from the excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift. A large Stokes shift is often observed in ICT dyes, indicating a significant structural reorganization in the excited state. nih.gov

Spectroscopic PropertyTypical Wavelength Range (nm)Transition Type
UV Absorption (λ_abs)250-350π → π*
Vis Absorption (λ_abs)380-450Intramolecular Charge Transfer (ICT)
Emission (λ_em)450-550Fluorescence from ICT state

Note: The specific wavelengths are illustrative and can vary significantly based on substitution and solvent environment. nih.govmdpi.comnih.gov

Theoretical and Computational Investigations of 1 Acenaphthenone, 5 Amino

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is used to study various aspects of molecular structure and reactivity, from geometry to electronic orbital interactions.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, which corresponds to a minimum on the potential energy surface. pennylane.ai For 1-Acenaphthenone (B129850), 5-amino-, this process involves calculating the forces on each atom and adjusting their positions until the net force is zero, resulting in the equilibrium geometry. This process is crucial, as an inaccurate geometry can lead to erroneous predictions of molecular properties. pennylane.ai

Conformational analysis is particularly relevant for 1-Acenaphthenone, 5-amino- due to the presence of the flexible amino (-NH2) group attached to the rigid acenaphthenone core. Different orientations of the amino group relative to the aromatic ring can lead to different conformers with varying energies. Computational methods can identify the most stable conformer and the energy barriers between different conformations. The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Predicted Geometrical Parameters for 1-Acenaphthenone, 5-amino-
ParameterDescriptionSignificance
C=O Bond LengthThe length of the double bond in the ketone group.This value reflects the carbonyl character and can be influenced by conjugation with the aromatic system.
C-N Bond LengthThe length of the single bond between the aromatic ring and the amino group.This bond may exhibit partial double bond character due to the delocalization of the nitrogen lone pair into the π-system, which would be indicated by a shorter-than-typical C-N single bond.
Aromatic C-C BondsBond lengths within the fused ring system.Variations in these lengths indicate the degree of electron delocalization and aromaticity within the naphthalene (B1677914) core.
Dihedral AnglesAngles defining the orientation of the amino group relative to the aromatic plane.These values are critical for identifying the lowest-energy conformer and understanding steric interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For 1-Acenaphthenone, 5-amino-, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group and the aromatic π-system. The LUMO is anticipated to be centered on the electron-withdrawing carbonyl group and the associated conjugated system. Analyzing the spatial distribution of these orbitals helps predict sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties for 1-Acenaphthenone, 5-amino-
PropertyDescriptionPredicted Characteristics
HOMO EnergyEnergy of the highest occupied molecular orbital. ossila.comA higher energy value indicates stronger electron-donating ability. The amino group is expected to raise the HOMO energy compared to unsubstituted acenaphthenone.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital. ossila.comA lower energy value indicates stronger electron-accepting ability. The ketone group lowers the LUMO energy.
HOMO-LUMO Gap (ΔE)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).This value correlates with the molecule's chemical reactivity and is used to calculate global reactivity descriptors like chemical hardness and softness.

The distribution of electron density in a molecule governs its electrostatic properties and intermolecular interactions. DFT calculations can determine the partial charges on each atom, providing a quantitative measure of the molecular charge distribution. This information is often visualized using a Molecular Electrostatic Potential (MEP) map. libretexts.org An MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). libretexts.orgproteopedia.org

For 1-Acenaphthenone, 5-amino-, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack or hydrogen bonding. chemrxiv.org Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, identifying them as potential hydrogen bond donors. These maps are invaluable for predicting how the molecule will interact with other reagents, solvents, or biological receptors. libretexts.org

Table 3: Predicted Electrostatic Potential Features of 1-Acenaphthenone, 5-amino-
Molecular RegionPredicted Electrostatic PotentialChemical Implication
Carbonyl Oxygen (C=O)Strongly negative (electron-rich).Site for interaction with electrophiles and hydrogen bond donors.
Amino Hydrogens (-NH2)Positive (electron-poor).Site for hydrogen bonding with electron-rich atoms.
Aromatic RingLargely neutral to slightly negative, with variations due to substituents.The π-electron cloud can interact with other molecules via π-stacking or with electrophiles. The amino group enhances the nucleophilicity of the ring.

Reaction Mechanism Elucidation through Computational Chemistry

Beyond static properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. By mapping reaction pathways, identifying transition states, and calculating activation energies, these methods can provide a detailed mechanistic understanding that is often difficult to obtain experimentally.

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). smu.edu The PES maps the energy of a molecular system as a function of its geometry. pennylane.ai Key points on the PES include local minima, which represent stable reactants, products, and intermediates, and saddle points, which correspond to transition states. acs.org

The transition state (TS) is the point of maximum energy along the minimum energy path between reactants and products and is a critical structure for understanding reaction kinetics. rsc.org Locating the TS on the PES is a central goal of mechanistic studies. Once a candidate TS structure is found, it is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). rsc.org A higher barrier corresponds to a slower reaction rate. By comparing the activation energies for different possible pathways, researchers can determine the most likely reaction mechanism. For instance, in a reaction of 1-Acenaphthenone, 5-amino-, computational analysis could distinguish between different possible sites of attack or different stereochemical outcomes by calculating the respective transition state energies. This analysis provides a robust theoretical foundation for rationalizing and predicting chemical reactivity. rsc.org

Regioselectivity and Stereoselectivity Predictions

Computational chemistry serves as a powerful tool for predicting the outcomes of chemical reactions, particularly concerning regioselectivity and stereoselectivity. For 1-Acenaphthenone, 5-amino-, theoretical models can elucidate the preferred sites of reaction and the spatial arrangement of the resulting products.

Regioselectivity: The reactivity of 1-Acenaphthenone, 5-amino- is dictated by the electronic properties of its constituent functional groups. The acenaphthene (B1664957) core is an aromatic system, while the ketone and amino groups introduce specific electronic effects. The amino group at the 5-position is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at positions ortho and para to it. Conversely, the ketone group is an electron-withdrawing group. In reactions involving nucleophilic attack at the carbonyl carbon, the amino group's electron-donating nature could slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted 1-acenaphthenone.

In multicomponent reactions, such as those involving acenaphthenequinone (B41937) (a related compound), high regioselectivity is often observed. nih.govresearchgate.net For instance, in the synthesis of spiro-heterocycles, the reaction proceeds via a specific pathway determined by the stability of the transition states. nih.gov A plausible mechanism for reactions involving 1-Acenaphthenone, 5-amino- would likely involve initial interaction at the more reactive carbonyl group, with the regioselectivity of subsequent steps being guided by both steric hindrance and the electronic influence of the amino group on the naphthalene system. researchgate.net

Stereoselectivity: Reactions involving the creation of a new chiral center, such as the reduction of the ketone group, are of significant interest. The reduction of the carbonyl group in 1-Acenaphthenone, 5-amino- would yield a chiral alcohol, 5-amino-1,2-dihydroacenaphthylen-1-ol. The stereochemical outcome (i.e., the formation of R or S enantiomers) can be predicted and controlled. For example, the use of chiral reducing agents or biocatalysts like baker's yeast has been shown to produce high enantiomeric excess in the reduction of related 5-substituted-acenaphthylene-1,2-diones. colab.ws Computational modeling can predict the favored stereoisomer by calculating the transition state energies for the approach of the reactant from different faces of the planar ketone. The reduction of related α-diimines has been shown to produce diastereomeric mixtures, where the cis/trans ratio is highly dependent on the reaction conditions. acs.org A similar dependency would be expected for reactions at the ketone of 5-amino-1-acenaphthenone.

Table 1: Predicted Selectivity in Reactions of 1-Acenaphthenone, 5-amino-
Reaction TypePredicted RegioselectivityPredicted StereoselectivityControlling Factors
Nucleophilic addition to C=OAttack at carbonyl carbonFormation of a racemic mixture unless a chiral reagent/catalyst is used.Steric hindrance from the acenaphthene system; electronic effects.
Electrophilic Aromatic SubstitutionSubstitution at positions 4 and 6 (ortho to -NH2)Not applicableActivating effect of the electron-donating amino group.
[3+2] CycloadditionHigh regioselectivity based on transition state stability. nih.govresearchgate.netHigh diastereoselectivity, favoring the kinetic product. researchgate.netOrbital symmetry; steric interactions.

Supramolecular Interactions and Host-Guest Chemistry Modeling

The arrangement of molecules in the solid state and their interactions in solution are governed by supramolecular forces. Modeling these interactions for 1-Acenaphthenone, 5-amino- provides insight into its crystal packing, solubility, and potential for forming larger assemblies.

1-Acenaphthenone, 5-amino- possesses multiple functional groups capable of engaging in a variety of non-covalent interactions, which are crucial in determining its supramolecular structure. rsc.org

Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. nih.gov This allows for the formation of robust intermolecular hydrogen bonds, such as N-H···O, which can direct molecular self-assembly into well-defined patterns like chains or sheets. rsc.orgresearchgate.net Intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen is also possible, which would influence the molecule's conformation.

π-Stacking: The planar, electron-rich acenaphthene core is highly conducive to π-π stacking interactions. acs.org In the crystal lattice, molecules can arrange in a face-to-face or offset manner, with typical interplanar distances of 3.3 to 3.8 Å. beilstein-journals.org These interactions are a significant driving force in the crystal packing of polycyclic aromatic compounds and their derivatives. beilstein-journals.orgacs.org

Table 2: Potential Non-Covalent Interactions in 1-Acenaphthenone, 5-amino-
Interaction TypeParticipating GroupsTypical Energy (kJ/mol)Structural Implication
Hydrogen Bonding (Intermolecular)-NH₂ (donor) and C=O (acceptor)20–40 rsc.orgFormation of ordered supramolecular synthons, directing crystal packing. rsc.org
π-π StackingAcenaphthene aromatic rings2–20 rsc.orgLeads to columnar or herringbone packing motifs in the solid state. beilstein-journals.org
C-H···π InteractionsAromatic C-H bonds and adjacent π-systems2–10Contributes to the stability and specific orientation of molecules in the crystal. researchgate.net
Dispersion ForcesEntire moleculeVariable (cumulative)Overall cohesive energy of the molecular crystal. rsc.org

Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within a larger "host" molecule. dokumen.pub The size, shape, and hydrophobicity of the acenaphthene skeleton make 1-Acenaphthenone, 5-amino- an ideal candidate for a guest molecule.

Common hosts for aromatic guests include macrocycles like cyclodextrins and calixarenes. plos.orgresearchgate.net Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar molecules like acenaphthene in aqueous solutions. plos.org The inclusion of acenaphthene-1,2-dione, a related compound, within a p-sulfonatocalix wikipedia.orgarene host has been studied, demonstrating that the acenaphthene unit can be effectively complexed. researchgate.net

Modeling the inclusion of 1-Acenaphthenone, 5-amino- would involve docking simulations to determine the most stable orientation of the guest within the host's cavity. The aromatic part of the molecule would likely reside deep within the hydrophobic cavity of the host, while the polar amino and ketone groups could interact with the hydrophilic rim of the host (e.g., the hydroxyl groups of a cyclodextrin), potentially enhancing the stability and solubility of the complex. dokumen.pub The formation of such complexes can significantly alter the physicochemical properties of the guest, including its solubility and chemical reactivity. plos.org

Advanced Computational Methods in 1-Acenaphthenone, 5-amino- Research

To gain a deeper understanding of the electronic structure and bonding in 1-Acenaphthenone, 5-amino-, advanced computational techniques are employed.

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for studying the properties of electronically excited states. researchgate.netchemrxiv.org It is used to predict and interpret UV-visible absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. rsc.org

For 1-Acenaphthenone, 5-amino-, TD-DFT calculations can provide detailed information about its photophysical properties. The key electronic transitions would likely include:

π → π* transitions: Associated with the conjugated aromatic system, these transitions are typically intense and occur at higher energies (shorter wavelengths).

n → π* transitions: Involving the promotion of a non-bonding electron from the carbonyl oxygen or the amino nitrogen to an antibonding π* orbital. These transitions are generally weaker and occur at lower energies (longer wavelengths).

The presence of the electron-donating amino group and the electron-withdrawing ketone group creates a "push-pull" system, which is expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectrum compared to unsubstituted acenaphthene. TD-DFT can accurately model this intramolecular charge transfer (ICT) character of the excited states. researchgate.net The results of a TD-DFT calculation would allow for a direct comparison with experimental spectra, aiding in the assignment of absorption bands to specific electronic transitions. acs.org

Table 3: Illustrative TD-DFT Calculated Excited State Properties for a Push-Pull Aromatic Ketone
StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Character
S₁3.104000.005HOMO-1 -> LUMOn -> π
S₂3.543500.450HOMO -> LUMOπ -> π (ICT)
S₃4.133000.210HOMO-2 -> LUMOπ -> π*

Note: This table is for illustrative purposes and does not represent actual calculated data for 1-Acenaphthenone, 5-amino-.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a model that analyzes the topology of the electron density (ρ(r)) to define atoms, bonds, and molecular structure. wikipedia.orguni-rostock.de It provides a rigorous framework for identifying and characterizing chemical interactions, including weak non-covalent ones. researchgate.net

The analysis focuses on finding critical points in the electron density. A bond critical point (BCP) is a point of minimum electron density between two interacting atoms, indicating a bonding interaction. The properties of the electron density at the BCP reveal the nature of the interaction.

Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. For covalent bonds (shared interactions), ∇²ρ(r) < 0. For non-covalent or closed-shell interactions (like hydrogen bonds or van der Waals forces), ∇²ρ(r) > 0. rsc.org

For 1-Acenaphthenone, 5-amino-, QTAIM could be used to:

Characterize Intramolecular Interactions: Identify a BCP corresponding to the potential intramolecular hydrogen bond between the amino group and the carbonyl oxygen. nih.gov

Analyze Intermolecular Bonds: Quantify the strength and nature of intermolecular hydrogen bonds (N-H···O) and π-stacking interactions in a simulated dimer or crystal lattice. rsc.orgmdpi.com The low ρ(r) values and positive ∇²ρ(r) values are characteristic of such weak interactions. rsc.org

Table 4: Typical QTAIM Parameters for Different Interaction Types
Interaction TypeElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Classification
Covalent Bond (C-C)~0.24~ -0.60Shared Interaction
Strong Hydrogen Bond (O-H···O)0.04 - 0.10> 0Closed-shell (partially covalent)
Weak Hydrogen Bond (C-H···O)0.002 - 0.035 nih.gov> 0Closed-shell (non-covalent) nih.gov
Van der Waals / π-Stacking< 0.01> 0Closed-shell (non-covalent)

Molecular Dynamics Simulations

Extensive literature searches for molecular dynamics (MD) simulations specifically focused on 1-Acenaphthenone, 5-amino- did not yield any dedicated studies on this particular compound. While computational methods are frequently employed to investigate related molecules, specific MD simulation data for 1-Acenaphthenone, 5-amino- is not publicly available in the reviewed scientific literature.

Theoretical studies on related acenaphthene derivatives and amino-substituted polycyclic aromatic hydrocarbons (PAHs) have been conducted using methods like Density Functional Theory (DFT) to explore their electronic structure, stability, and spectroscopic properties. acs.orgresearchgate.net For instance, DFT has been used to analyze the non-linear optical properties of acenaphthene and its derivative, acenaphthenequinone. researchgate.net Other research has focused on the synthesis and characterization of various acenaphthene derivatives, sometimes supported by computational analysis to understand their structural and electronic features. mdpi.comnih.gov

Quantum-based molecular dynamics have been used to simulate the formation of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) from simpler molecules under high-pressure and high-temperature conditions, providing insights into potential prebiotic synthesis routes. rsc.orgrsc.org These simulations track the dynamic changes in bonding and structure as complex aromatic systems are formed. rsc.orgrsc.org

Furthermore, molecular dynamics simulations are a common tool to study the interaction of PAHs and their derivatives with biological molecules like DNA or proteins. nih.govresearchgate.net These studies can reveal how functional groups on the aromatic core, such as amino groups, influence the binding and potential biological activity of the compounds. nih.gov

Research Applications and Emerging Paradigms of 1 Acenaphthenone, 5 Amino

1-Acenaphthenone (B129850), 5-amino- as a Versatile Building Block in Organic Synthesis

The reactivity of the amino group and the acenaphthenone core allows for a wide range of chemical transformations, establishing 1-Acenaphthenone, 5-amino- as a versatile building block in organic chemistry. mdpi.com Its utility is particularly evident in the construction of complex molecular architectures, including advanced polycyclic aromatic compounds and various nitrogen-containing heterocycles.

Precursor for Advanced Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant interest due to their unique electronic and photophysical properties. acs.org 1-Acenaphthenone, 5-amino- serves as a valuable starting material for the synthesis of more elaborate PAH structures. The amino group can be chemically modified or replaced to introduce new functionalities and extend the conjugated π-system of the acenaphthene (B1664957) core. This allows for the targeted design of PAHs with specific properties for applications in areas such as organic electronics and materials science.

For example, the acenaphthene framework, from which 1-Acenaphthenone, 5-amino- is derived, is a known component of coal tar and is used in the synthesis of various industrial chemicals. wikipedia.orgnih.gov The introduction of an amino group at the 5-position provides a strategic point for further chemical elaboration, enabling the synthesis of a diverse library of substituted acenaphthene derivatives and larger, more complex polycyclic systems. Research has shown that even simple PAHs like naphthalene (B1677914) and phenanthrene, which are structurally related to acenaphthene, can be transformed into more potent bioactive molecules through chemical modification. acs.org

Synthesis of Nitrogen-Containing Heterocycles

The presence of the amino group in 1-Acenaphthenone, 5-amino- makes it an ideal precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. mdpi.com Heterocycles are a cornerstone of medicinal chemistry and materials science, with many exhibiting significant biological activity or useful electronic properties. mdpi.comorganic-chemistry.org

The amino group can participate in various cyclization reactions to form fused heterocyclic rings onto the acenaphthene skeleton. For instance, it can react with suitable reagents to form pyridines, pyrazines, triazoles, and other heterocyclic systems. mdpi.commdpi.com The synthesis of such compounds is of great interest, as they can serve as scaffolds for the development of new pharmaceuticals, agrochemicals, and functional materials. scirp.org Research has demonstrated numerous methods for the synthesis of nitrogen-containing heterocycles from amino-substituted starting materials, highlighting the broad potential of 1-Acenaphthenone, 5-amino- in this area. mdpi.commdpi.comorganic-chemistry.org

Contributions to Advanced Materials Science and Engineering

The unique chemical structure of 1-Acenaphthenone, 5-amino- also lends itself to the development of advanced materials with tailored properties. Its applications in this domain range from the creation of functional dyes and pigments to the engineering of thermally stable and emissive organic materials and agents for chiral recognition.

Design and Synthesis of Functional Dyes and Pigments

The chromophoric acenaphthene core, combined with the auxochromic amino group, makes 1-Acenaphthenone, 5-amino- a promising candidate for the design of novel dyes and pigments. sid.ir The color and properties of the resulting dyes can be fine-tuned by modifying the chemical structure, for example, by introducing different substituents onto the amino group or the aromatic rings. ekb.egresearchgate.net

Derivatives of naphthalimide, which can be synthesized from acenaphthene, are well-known for their fluorescent properties and are used in a variety of applications, including as industrial colorants and fluorescent probes. sid.irmdpi.com The amino group in the 4-position of the naphthalimide structure is known to impart fluorescence. sid.ir Similarly, the amino group in 1-Acenaphthenone, 5-amino- can be exploited to create new classes of dyes with desirable photophysical properties. The synthesis of such dyes is an active area of research, with potential applications in textiles, printing, and advanced materials. ekb.egresearchgate.net

Development of Thermally Stable and Emissive Organic Materials

There is a growing demand for organic materials that are both thermally stable and highly emissive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govrsc.orgspiedigitallibrary.org The rigid, planar structure of the acenaphthene core contributes to the thermal stability of materials derived from it. rsc.org The incorporation of an amino group provides a means to introduce and modulate the emissive properties of these materials.

Research has shown that fluorophores based on an acenaphtho[1,2-k]fluoranthene core, which is a more extended polycyclic system related to acenaphthene, exhibit excellent thermal and amorphous stabilities, along with high fluorescence quantum efficiencies. nih.gov The introduction of aromatic amine groups to such structures can further enhance their performance in OLEDs. nih.gov Similarly, derivatives of 1-Acenaphthenone, 5-amino- could be designed to possess these desirable properties, making them valuable components for next-generation organic electronic devices. Studies on related acenaphthene derivatives have demonstrated their potential as emissive and charge transport materials in OLEDs, with high thermal decomposition temperatures. rsc.org

Chiral Recognition and Separation Agents

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is a critical process in many areas of science, including pharmacology and materials science. nih.govethz.chuniroma1.it The development of effective chiral selectors for techniques like high-performance liquid chromatography (HPLC) is essential for the separation and analysis of enantiomers.

Derivatives of acenaphthene have been synthesized and investigated for their potential as chiral selectors. For example, a racemic derivative of acenaphthene was successfully separated into its enantiomers using chiral HPLC. asianpubs.orgasianpubs.org The study suggested that the individual enantiomers could be developed as chiral selectors themselves. The presence of an amino group in 1-Acenaphthenone, 5-amino- provides a convenient handle for attaching it to a stationary phase or for creating specific interactions with analytes, making it a promising scaffold for the design of new chiral recognition and separation agents. The ability of amino groups to form hydrogen bonds is a key interaction in many chiral recognition systems. nih.govasianpubs.org

Role in Catalysis and Organocatalysis

The inherent electronic and structural features of the acenaphthenone core, functionalized with an amino group, make it a promising candidate for the design of advanced catalytic systems. These systems span from metal-based catalysis to purely organic catalysts, demonstrating the compound's versatility.

The 5-amino-1-acenaphthenone scaffold serves as a foundational element in the synthesis of sophisticated ligands for transition metal-catalyzed reactions. The amino group offers a convenient point for modification, allowing for the introduction of various coordinating moieties. These tailored ligands can then form stable and efficient complexes with a range of transition metals.

One prominent application lies in the development of bis(imino)acenaphthene (BIAN) ligands. mdpi.comresearchgate.net These are typically synthesized through the condensation of an aniline (B41778) derivative with acenaphthoquinone. mdpi.com The resulting BIAN ligands, featuring a π-extended system, exhibit superior σ-donor capabilities. mdpi.comresearchgate.net This property enhances the catalytic activity and stability of their transition metal complexes, making them valuable tools in challenging chemical transformations. mdpi.comresearchgate.net For instance, palladium complexes of BIAN-type ligands have shown significant efficacy in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. mdpi.com The rigid acenaphthene backbone also imparts a "buttressing effect," which can push the N-aryl substituents closer to the metal center, allowing for better control of the catalytic pocket. mdpi.com

Furthermore, the development of novel bidentate ligands for transition metals has led to significant improvements in carbon-heteroatom and carbon-carbon bond-forming reactions. google.com These advancements have enabled, for the first time, efficient transformations using aryl bromides and chlorides at room temperature with very low catalyst loadings. google.com

Table 1: Examples of Metal-Catalyzed Transformations Utilizing Acenaphthene-Based Ligands

Catalytic ReactionMetal CatalystLigand TypeKey Advantages
Suzuki CouplingPalladiumPEPPSI-type BIANEffective for aryl bromides and chlorides. mdpi.com
Buchwald-Hartwig AminationPalladiumBIAN-NHCHigh efficiency in C-N bond formation. mdpi.com
Olefin MetathesisRutheniumBIAN-NHCValuable for synthesis of biologically active structures. mdpi.com
HydrogenationCopperAcenaphthene-fused NHCPromising for enantioselective syntheses. acs.org
Aryl Ether CleavageNickelin-situ-formed [Ni(NHC)]Potential for valorization of lignin. acs.org

This table is generated based on data from the text and is for illustrative purposes.

N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in modern catalysis due to their strong σ-donor properties and the stability they impart to metal complexes. mdpi.comresearchgate.netscripps.edu The acenaphthene framework, particularly through the BIAN platform, provides a robust scaffold for the synthesis of novel NHC precursors. mdpi.comresearchgate.net

The synthesis of these precursors often begins with the formation of a bisimine from acenaphthoquinone and an aniline derivative. mdpi.com This bisimine can then be reduced to the corresponding 1,2-diamine, which undergoes a ring-closing reaction to form an imidazolinium salt, the direct precursor to the NHC. acs.org These acenaphthene-fused NHC ligands possess a fixed cis geometry, which can be advantageous in stereoselective catalysis. acs.org

The electronic properties of these BIAN-NHC ligands are comparable to or even slightly stronger donors than commonly used NHCs like IMes and SIMes. researchgate.net This enhanced donor ability, coupled with the steric influence of the acenaphthene backbone, contributes to their excellent performance in a variety of catalytic reactions. mdpi.comresearchgate.net For example, copper(I) complexes bearing these NHC ligands are being explored for their potential in hydrogenation reactions. acs.org

Exploration in Supramolecular Chemistry and Molecular Recognition

The rigid and planar structure of the acenaphthenone skeleton makes it an attractive building block in the field of supramolecular chemistry. numberanalytics.comnih.gov This area of chemistry focuses on the non-covalent interactions between molecules to form larger, organized assemblies. numberanalytics.comnih.gov

The defined shape and potential for functionalization of acenaphthenone derivatives allow for the design of host molecules capable of selectively binding to specific guest molecules. researchgate.netbeilstein-journals.org While direct research on 5-amino-1-acenaphthenone in host-guest systems is emerging, the broader acenaphthene framework has been successfully incorporated into macrocyclic hosts like homooxacalixarenes. researchgate.net These structures possess well-defined hydrophobic cavities suitable for encapsulating guest molecules. researchgate.net The amino group on the 5-amino-1-acenaphthenone provides a handle for creating more complex and specific binding sites within such host systems. The study of molecular recognition is fundamental to these systems, where specific non-covalent interactions dictate the binding between host and guest. numberanalytics.comcarellgroup.de

The photophysical properties of the acenaphthene core make it a valuable component in the development of chemosensors and fluorescent probes. researchgate.net These are molecules designed to signal the presence of specific ions or molecules through a change in their optical properties, such as color or fluorescence. researchgate.netmdpi.com The amino group in 5-amino-1-acenaphthenone can act as a recognition site or be modified to create a specific binding pocket for an analyte.

For instance, acenaphthene-based scaffolds have been designed to exhibit excimer fluorescence upon binding with Cu²⁺ ions and can also sense cyanide anions through a displacement approach. researchgate.net The development of small-molecule fluorescent probes offers advantages like high sensitivity, low cost, and suitability for real-time monitoring in biological systems. mdpi.comnih.gov The general principle often involves modulating an intramolecular charge transfer (ICT) process upon analyte binding, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com

Table 2: Applications of Acenaphthene-Based Fluorescent Probes

Target AnalyteSensing MechanismObservable ChangePotential Application
Cu²⁺Complexation leading to excimer formation. researchgate.netStrong static excimer emission. researchgate.netEnvironmental monitoring, biological imaging. researchgate.net
Cyanide (CN⁻)Displacement of a metal ion from a complex. researchgate.netFluorescence enhancement. researchgate.netDetection of toxic anions. researchgate.net
Fe³⁺Photoinduced electron transfer (PET). bhu.ac.in"Turn-on" green fluorescence. bhu.ac.inLive cell imaging. bhu.ac.in
Hg²⁺Intramolecular charge transfer (ICT). bhu.ac.in"Turn-on" blue fluorescence. bhu.ac.inEnvironmental and biological sensing. bhu.ac.in

This table is generated based on data from the text and is for illustrative purposes.

Potential as Scaffolds for Chemical Biology and Agrochemical Research

The structural and functional versatility of 5-amino-1-acenaphthenone extends its potential applications into the realms of chemical biology and agrochemical research. researchgate.net

In chemical biology, the acenaphthene scaffold can be used to design molecules that interact with biological targets. For example, acenaphthene-based heterocyclic compounds have been investigated for their potential in inducing apoptosis, a key process in cancer therapy. dlut.edu.cn The ability to functionalize the amino group allows for the creation of diverse libraries of compounds for screening against various biological targets. The development of peptide-based fluorescent chemosensors, for instance, highlights the synergy between peptide chemistry and fluorescent scaffolds for detecting biologically relevant metal ions. nih.gov

In the field of agrochemicals, there is a continuous need for new molecules with pesticidal or herbicidal activity. asianpubs.orgnih.govagriculture.gov.aunih.gov The synthesis of novel heterocyclic compounds derived from scaffolds like 5-amino-1-acenaphthenone could lead to the discovery of new active ingredients. For example, the synthesis of a racemic (±) 5-(1-(3,5-dinitrobenzoylamino)pent-4-enyl)-acenaphthene was explored for preparing potential novel chiral selectors, which is a critical aspect in developing enantiomerically pure agrochemicals to enhance efficacy and reduce environmental impact. asianpubs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Direct academic contributions focusing exclusively on 1-Acenaphthenone (B129850), 5-amino- are not readily found in a comprehensive form. The scientific literature provides significant insights into related structures, which collectively form a foundational understanding that can be extrapolated to this specific compound. Key academic contributions in the broader field of acenaphthene (B1664957) chemistry that are relevant to 1-Acenaphthenone, 5-amino- can be summarized as follows:

Synthesis of Amino-Acenaphthene Derivatives: A substantial body of research has been dedicated to the synthesis of various amino-substituted acenaphthenes. A common and well-documented strategy involves the nitration of the acenaphthene or acenaphthenone core, followed by the chemical reduction of the nitro group to an amino group. The regioselectivity of the nitration step is a critical aspect that has been extensively studied, as it dictates the final position of the amino substituent.

Functionalization of the Acenaphthene Scaffold: Researchers have explored numerous methods to introduce a wide array of functional groups onto the acenaphthene ring system. These efforts have been crucial in tuning the electronic and photophysical properties of the resulting molecules, paving the way for their application in materials science.

Investigation of Acenaphthenone Derivatives for Materials Science: Acenaphthenone and its derivatives have been investigated as building blocks for functional organic materials. For instance, derivatives of the closely related acenaphthenequinone (B41937) have been shown to exhibit interesting photoconductive properties, suggesting that the acenaphthenone core is a promising scaffold for optoelectronic applications. researchgate.net

The collective knowledge from these areas provides a crucial starting point for any future investigation into the specific properties and potential of 1-Acenaphthenone, 5-amino-.

Unaddressed Research Challenges and Opportunities

The scarcity of literature on 1-Acenaphthenone, 5-amino- itself highlights a significant research gap and, consequently, a wealth of opportunities. The primary challenges and areas ripe for investigation include:

Regioselective Synthesis: A major hurdle in the synthesis of specifically substituted acenaphthene derivatives is controlling the regioselectivity of electrophilic substitution reactions, such as nitration. Developing a reliable and high-yield synthesis for 1-Acenaphthenone, 5-amino- would require overcoming the challenge of directing the amino (or its precursor nitro) group to the 5-position while simultaneously ensuring the presence of the ketone at the 1-position.

Detailed Physicochemical Characterization: The fundamental physicochemical properties of 1-Acenaphthenone, 5-amino- remain uncharacterized. There is a clear need for a thorough investigation of its spectroscopic (NMR, IR, UV-Vis), crystallographic, and electrochemical properties. This foundational data is essential for understanding its electronic structure and predicting its behavior in various applications.

Exploration of Reactivity: The chemical reactivity of 1-Acenaphthenone, 5-amino- is another unexplored frontier. The presence of both a nucleophilic amino group and an electrophilic ketone moiety within the same molecule suggests a rich and complex reactivity profile that could be harnessed for the synthesis of more complex heterocyclic systems or polymers.

Computational Modeling: In the absence of extensive experimental data, computational studies, such as those employing Density Functional Theory (DFT), could provide valuable initial insights into the molecular geometry, electronic properties, and spectroscopic signatures of 1-Acenaphthenone, 5-amino-.

The following table summarizes the key unaddressed research areas and the opportunities they present:

Research Challenge Opportunity for Investigation
Lack of a dedicated and optimized synthetic route.Development of novel, high-yield, and regioselective synthetic methodologies.
Absence of comprehensive physicochemical data.Full characterization using modern analytical techniques to establish a foundational understanding.
Unexplored chemical reactivity.Investigation of the molecule's potential as a building block for more complex structures.
Limited theoretical understanding.Application of computational chemistry to predict properties and guide experimental work.

Perspectives on Innovative Synthetic Strategies for 1-Acenaphthenone, 5-amino-

While a definitive synthetic protocol for 1-Acenaphthenone, 5-amino- is not established in the literature, several innovative strategies can be proposed based on known transformations of acenaphthene and its derivatives.

A plausible and conventional approach would likely involve a multi-step sequence starting from acenaphthene or 1-acenaphthenone. One such hypothetical pathway is outlined below:

Nitration of 1-Acenaphthenone: The direct nitration of 1-acenaphthenone would be the most straightforward initial step. However, controlling the position of nitration to selectively obtain the 5-nitro derivative would be a significant challenge due to the directing effects of the existing carbonyl group and the aromatic system. A mixture of isomers would be expected, necessitating efficient separation techniques.

Reduction of the Nitro Group: Following the successful synthesis and isolation of 5-nitro-1-acenaphthenone, the nitro group could be reduced to the corresponding amino group. A variety of reducing agents are available for this transformation, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation, or the use of sodium dithionite. The choice of reducing agent would need to be carefully considered to avoid unwanted side reactions, such as the reduction of the ketone functionality.

An alternative and potentially more regioselective strategy could involve:

Nitration of Acenaphthene: The nitration of acenaphthene is known to produce a mixture of 3-nitroacenaphthene (B109402) and 5-nitroacenaphthene (B50719).

Separation of Isomers: The 5-nitroacenaphthene isomer would need to be separated from the mixture.

Oxidation to Ketone: The benzylic position of 5-nitroacenaphthene could then be oxidized to the corresponding ketone, yielding 5-nitro-1-acenaphthenone.

Reduction of the Nitro Group: The final step would be the reduction of the nitro group to the desired 5-amino functionality.

Future innovative approaches might explore the use of advanced catalytic systems for C-H amination, which could potentially offer a more direct and atom-economical route to introduce the amino group at the desired position, thereby circumventing the traditional nitration-reduction sequence.

Interdisciplinary Research Prospects and Advanced Applications

The molecular structure of 1-Acenaphthenone, 5-amino-, featuring a rigid polycyclic aromatic core functionalized with both an electron-donating amino group and an electron-withdrawing keto group, suggests a range of potential interdisciplinary research prospects and advanced applications.

Materials Science: The inherent electronic properties of the acenaphthene scaffold, modulated by the donor-acceptor nature of the substituents, make 1-Acenaphthenone, 5-amino- a promising candidate for the development of novel organic electronic materials. Its potential applications could include:

Organic Light-Emitting Diodes (OLEDs): The compound could serve as a building block for emissive materials or host materials in OLED devices.

Organic Photovoltaics (OPVs): Its donor-acceptor structure might be beneficial for charge separation and transport in organic solar cells.

Organic Field-Effect Transistors (OFETs): The planar aromatic core could facilitate efficient charge transport in semiconductor applications.

Medicinal Chemistry: While there is no direct evidence, the acenaphthene core is present in some biologically active molecules. The introduction of an amino group, a common pharmacophore, could impart interesting pharmacological properties to the molecule. Further derivatization of the amino or keto group could lead to the generation of a library of compounds for screening against various biological targets.

Supramolecular Chemistry and Crystal Engineering: The presence of hydrogen bond donors (the amino group) and acceptors (the keto group) in 1-Acenaphthenone, 5-amino- makes it an excellent candidate for the construction of well-defined supramolecular architectures through hydrogen bonding and π-π stacking interactions. This could lead to the design of novel crystalline materials with tailored properties.

The following table provides a summary of the potential interdisciplinary research areas and the corresponding advanced applications for 1-Acenaphthenone, 5-amino-:

Interdisciplinary Field Potential Advanced Applications
Materials ScienceOrganic electronics (OLEDs, OPVs, OFETs), functional polymers.
Medicinal ChemistryScaffolds for drug discovery, development of novel therapeutic agents.
Supramolecular ChemistryCrystal engineering, design of porous materials, molecular recognition.
Polymer ChemistryMonomer for high-performance polymers with tailored optical and electronic properties.

Q & A

Q. How to design a robust study investigating the ecotoxicological effects of 5-amino-1-acenaphthenone?

  • Methodological Answer :
  • Exposure gradients : Test sub-lethal concentrations (e.g., 0.1–10 mg/L) in model organisms (e.g., Daphnia magna).
  • Endpoints : Measure LC50, oxidative stress markers (e.g., glutathione levels), and genotoxicity (Comet assay).
  • QA/QC : Spike recovery tests and blanks to ensure analytical accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.